
Tritylolmesartan medoxomil
Overview
Description
Tritylolmesartan medoxomil is a key intermediate in the synthesis of olmesartan medoxomil, a prodrug used in the treatment of hypertension. This compound is part of the angiotensin II receptor blocker family, which works by inhibiting the effects of angiotensin II, a peptide hormone that causes blood vessels to constrict .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tritylolmesartan medoxomil involves several stepsThe trityl group is attached to the N-2 nitrogen atom of the tetrazole ring, which is a crucial step in the synthesis . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. One method involves the use of inorganic salt solution cooling crystallization, which avoids the use of large amounts of organic solvents and is cost-effective .
Chemical Reactions Analysis
Hydrolysis of Trityl Olmesartan Ethyl Ester
Tritylolmesartan medoxomil is synthesized via hydrolysis of its ethyl ester precursor.
Reagents/Conditions :
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Base : Lithium hydroxide (1–3 equivalents)
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Solvent : N,N-dimethylacetamide or acetone/water mixtures
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Temperature : 40–60°C
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Time : 24–72 hours
Reaction Outcome :
The ester group is hydrolyzed to form trityl olmesartan salt, a key intermediate. This step achieves >95% conversion efficiency .
Table 1: Hydrolysis Optimization
Parameter | Range | Optimal Value |
---|---|---|
Base Equivalents | 1–5 | 3 |
Temperature (°C) | 20–70 | 50 |
Reaction Time (h) | 24–72 | 48 |
Esterification with 4-Chloromethyl-5-Methyl-1,3-Dioxolene-2-One
The trityl olmesartan salt undergoes esterification to form the medoxomil prodrug.
Reagents/Conditions :
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Reagent : 4-Chloromethyl-5-methyl-1,3-dioxolene-2-one (1.2–2 equivalents)
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Base : Potassium carbonate or lithium hydroxide (0.5–1.5 equivalents)
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Solvent : Methyl ethyl ketone or N,N-dimethylacetamide
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Temperature : 40–60°C
-
Time : 3–8 hours
Reaction Outcome :
The medoxomil moiety is introduced, yielding this compound with 72–94% purity .
Table 2: Esterification Conditions and Yields
Parameter | Example 1 | Example 3 |
---|---|---|
Base | Lithium hydroxide | Potassium carbonate |
Equivalents | 1.5 | 1.0 |
Temperature (°C) | 50 | 50 |
Time (h) | 6 | 7.5 |
Yield (%) | 72 | 94 |
Deprotection of the Trityl Group
The trityl group is removed under acidic conditions to yield olmesartan medoxomil.
Reagents/Conditions :
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Acid : Hydrobromic acid (48% w/w)
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Solvent : Acetone/water (3:1 ratio)
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Temperature : 0–25°C
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Time : 2–3 hours
Reaction Outcome :
Triphenylmethanol precipitates, leaving olmesartan medoxomil hydrobromide with >99.8% HPLC purity .
Stability and Degradation Reactions
This compound is prone to hydrolysis under extreme pH or prolonged storage:
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Acidic Hydrolysis : Breaks the ester bond, regenerating olmesartan.
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Oxidative Degradation : The trityl group oxidizes to trityl alcohol derivatives in the presence of peroxides.
Table 3: Degradation Pathways
Pathway | Conditions | Major Product |
---|---|---|
Acidic Hydrolysis | HCl (1M), 60°C | Olmesartan |
Alkaline Hydrolysis | NaOH (1M), 60°C | Olmesartan |
Oxidation | H₂O₂, 40°C | Trityl alcohol |
Key Findings
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One-Pot Synthesis Efficiency : The integration of hydrolysis and esterification steps in a single solvent system reduces intermediate isolation, improving yield (72–94%) .
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Purification Criticality : Recrystallization from acetone/water mixtures enhances final purity to >99.8% .
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Stability Limitations : The compound degrades rapidly under strongly acidic/alkaline conditions, necessitating pH-controlled storage.
These reactions underscore the compound’s synthetic versatility while highlighting stability challenges critical for pharmaceutical formulation.
Scientific Research Applications
Antihypertensive Properties
Tritylolmesartan medoxomil functions as a prodrug, which is converted into the active form olmesartan upon administration. This conversion enhances its bioavailability and therapeutic efficacy in managing hypertension. Studies have shown that olmesartan effectively lowers blood pressure by blocking the action of angiotensin II, a hormone that constricts blood vessels .
Drug-Induced Enteropathy
While generally well-tolerated, olmesartan has been associated with a rare side effect known as olmesartan-induced enteropathy. This condition can lead to chronic diarrhea and significant weight loss. Understanding the mechanisms behind this adverse effect is crucial for improving patient outcomes and guiding clinical practices . Case studies highlight the variability in presentation and histological findings, indicating a need for further research into the specific pathways involved .
Synthesis and Industrial Applications
Due to its favorable properties, TOM can be utilized in various pharmaceutical formulations aimed at enhancing drug delivery systems. Its ability to improve solubility and stability makes it an attractive candidate for developing new antihypertensive therapies.
Case Studies and Research Findings
Several case studies have documented the efficacy and challenges associated with the use of olmesartan medoxomil, which can be extrapolated to understand this compound's potential applications:
- Case Study on Olmesartan-Induced Enteropathy : A patient developed enteropathy after prolonged use of olmesartan, highlighting the need for careful monitoring of gastrointestinal symptoms in patients receiving this medication .
- Synthesis Optimization : Research has demonstrated improved synthesis methods that yield higher purity products suitable for clinical use, emphasizing the importance of efficient production techniques in pharmaceutical development .
Mechanism of Action
Tritylolmesartan medoxomil itself does not have a direct mechanism of action but serves as a precursor to olmesartan medoxomil. Olmesartan medoxomil works by blocking the angiotensin II receptor 1 (AT1), preventing angiotensin II from binding and exerting its hypertensive effects. This leads to vasodilation, reduced aldosterone secretion, and increased sodium excretion, ultimately lowering blood pressure .
Comparison with Similar Compounds
Olmesartan Medoxomil: The active pharmaceutical ingredient derived from tritylolmesartan medoxomil.
Telmisartan, Candesartan, Losartan, Valsartan, Irbesartan: Other angiotensin II receptor blockers with similar mechanisms of action.
Uniqueness: this compound is unique due to its specific role as an intermediate in the synthesis of olmesartan medoxomil. Its structural characteristics, particularly the attachment of the trityl group to the N-2 nitrogen atom of the tetrazole ring, distinguish it from other intermediates in the synthesis of sartans .
Biological Activity
Tritylolmesartan medoxomil is a derivative of olmesartan medoxomil, an angiotensin II receptor blocker (ARB) primarily used for the treatment of hypertension. The biological activity of this compound is closely linked to its mechanism of action, pharmacokinetics, and potential side effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions as a selective antagonist of the angiotensin II type 1 receptor (AT1). By inhibiting this receptor, it prevents the vasoconstrictive effects of angiotensin II, leading to vasodilation and a subsequent reduction in blood pressure. This mechanism is crucial for managing hypertension and related cardiovascular conditions.
Synthesis and Structural Analysis
The synthesis of this compound involves several key steps:
- Preparation of Intermediates : The compound is synthesized through a one-pot process that includes hydrolysis and alkylation reactions. The structural confirmation is achieved using spectroscopic methods such as NMR and IR spectroscopy, which help in identifying the regioisomers present in the compound .
- Regioisomeric Forms : Research indicates that this compound predominantly exists as N-2-trityl regioisomers, which has implications for its biological activity and pharmacological properties .
Pharmacokinetics
This compound is a prodrug that undergoes hydrolysis in the gastrointestinal tract to yield olmesartan. The bioavailability and pharmacokinetic profile are influenced by factors such as solubility and absorption rates. Studies have shown that the solubility of trityl derivatives can significantly affect their efficacy .
Clinical Efficacy
Case Studies : Clinical studies have demonstrated the efficacy of olmesartan medoxomil in reducing systolic blood pressure (SBP). For instance, in the TRINITY study, patients treated with a combination of olmesartan medoxomil, amlodipine, and hydrochlorothiazide exhibited significant reductions in SBP compared to those on dual therapies .
Table 1: Efficacy Results from TRINITY Study
Treatment Group | Reduction in SBP (%) | % Achieving BP Target <140 mmHg |
---|---|---|
Triple Combination | 37.1 | 73.6 |
Dual Combination (average) | 27.5 - 30.0 | 41.1 - 58.8 |
Adverse Effects
Despite its benefits, this compound has been associated with adverse effects, particularly gastrointestinal complications such as sprue-like enteropathy. This condition manifests as chronic diarrhea and significant weight loss, often requiring discontinuation of the drug for symptom resolution .
Table 2: Case Reports on Olmesartan-Induced Enteropathy
Study Reference | Number of Cases | Symptoms Observed | Outcome After Discontinuation |
---|---|---|---|
Mayo Clinic Case Series | 22 | Diarrhea, Weight Loss | Clinical Improvement |
FAERS Report | 23 | Villous Atrophy | Symptomatic Resolution |
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for Tritylolmesartan medoxomil, and how are intermediates characterized during API synthesis?
this compound is synthesized as a key intermediate in the production of olmesartan medoxomil, a prodrug for the angiotensin II receptor antagonist olmesartan. The synthesis involves multi-step organic reactions, including tritylation to protect functional groups and subsequent hydrolysis. Critical characterization techniques include:
- High-Performance Liquid Chromatography (HPLC) : To monitor purity and quantify intermediates during synthesis .
- Fourier-Transform Infrared Spectroscopy (FTIR) : For structural confirmation by comparing spectra to reference standards .
- Voltammetric Analysis : Validated square-wave voltammetry at pH 6.5 phosphate buffer enables sensitive quantification (detection limit: 0.50 µg/mL) without interference from excipients .
Q. Which analytical methods are validated for stability testing of this compound in bulk drug substances?
Stability-indicating methods must resolve degradation products and process-related impurities. Key approaches include:
- HPLC with System Suitability Testing : USP-compliant methods ensure resolution ≥5 between olmesartan medoxomil and its related compounds (e.g., related compound A) .
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Detects metal impurities (e.g., heavy metals) per USP guidelines .
- Forced Degradation Studies : Acid/alkali hydrolysis, oxidation, and photolysis are used to validate method robustness under stressed conditions .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound to enhance yield and reduce impurities?
Response Surface Methodology (RSM) and factorial designs are critical for process optimization:
- 32-Factorial Design : Used in formulation studies to evaluate variables like reaction time, temperature, and catalyst concentration. Dependent variables (e.g., yield, impurity levels) are modeled using polynomial equations to identify optimal conditions .
- Quality by Design (QbD) : Incorporates risk assessment and design space exploration to ensure robustness. For example, HPLC method development using QbD principles improves sensitivity and reproducibility .
Q. What in silico strategies predict the binding affinity of metabolites derived from this compound to target receptors?
Molecular docking tools like AutoDock Vina (via PyRx) simulate interactions between olmesartan (the active metabolite) and angiotensin II receptor subtypes. Key steps include:
- Protein Preparation : Retrieve AT1 receptor structures (PDB ID) and optimize hydrogen bonding.
- Ligand Docking : Assess binding energy (ΔG) and root-mean-square deviation (RMSD) to compare affinity with other ARBs (e.g., azilsartan) .
- Validation : Cross-reference docking results with in vitro binding assays to resolve discrepancies .
Q. How should researchers address contradictions in pharmacokinetic data between preclinical and clinical studies of prodrugs like this compound?
- Population Pharmacokinetic Modeling : Stratify data by covariates (e.g., age, renal function) to identify outliers. For example, olmesartan medoxomil’s bioavailability (26%) varies due to BCS class II properties, requiring nonlinear mixed-effects modeling .
- Comparative Efficacy Trials : Use randomized, double-blind designs (e.g., olmesartan vs. candesartan) with ambulatory blood pressure monitoring (ABPM) to assess 24-hour efficacy. Adjust for covariates via analysis of covariance (ANCOVA) .
Q. Methodological Tables
Table 1: Key Analytical Techniques for this compound
Table 2: Experimental Design for Synthesis Optimization
Variable | Range Studied | Impact on Yield/Purity | Optimal Value |
---|---|---|---|
Reaction Time | 4–12 hours | ↑ Time → ↑ Impurity B | 8 hours |
Catalyst Loading | 0.5–2.0 mol% | Nonlinear correlation | 1.2 mol% |
Temperature | 60–100°C | ↑ Temp → ↑ Degradation | 80°C |
Properties
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H44N6O6/c1-5-17-41-49-43(47(3,4)57)42(45(55)58-31-40-32(2)59-46(56)60-40)53(41)30-33-26-28-34(29-27-33)38-24-15-16-25-39(38)44-50-51-52-54(44)48(35-18-9-6-10-19-35,36-20-11-7-12-21-36)37-22-13-8-14-23-37/h6-16,18-29,57H,5,17,30-31H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOPLMOXIPGJIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H44N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162785 | |
Record name | Tritylolmesartan medoxomil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
800.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144690-92-6 | |
Record name | Tritylolmesartan medoxomil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144690-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tritylolmesartan medoxomil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144690926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tritylolmesartan medoxomil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRITYLOLMESARTAN MEDOXOMIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8591TIT360 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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